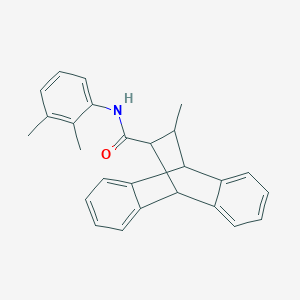
N-(2,3-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an anthracene derivative with a carboxamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves multiple steps:
Formation of the Anthracene Derivative: The initial step involves the preparation of the 9,10-dihydro-9,10-ethanoanthracene core. This can be achieved through a Diels-Alder reaction between anthracene and an appropriate dienophile, such as maleic anhydride, under controlled temperature conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction. This involves reacting the anthracene derivative with 2,3-dimethylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. Continuous flow reactors might be employed to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Quinone derivatives of the anthracene core.
Reduction: Amines derived from the carboxamide group.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function. The anthracene core may interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)benzamide
- N-(2,3-dimethylphenyl)-9,10-dihydroanthracene-11-carboxamide
- N-(2,3-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid
Uniqueness
N-(2,3-dimethylphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide stands out due to its combination of an anthracene core with a carboxamide group. This unique structure imparts distinct electronic and steric properties, making it more versatile in chemical reactions and applications compared to its analogs.
Properties
Molecular Formula |
C26H25NO |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-16-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C26H25NO/c1-15-9-8-14-22(16(15)2)27-26(28)24-17(3)23-18-10-4-6-12-20(18)25(24)21-13-7-5-11-19(21)23/h4-14,17,23-25H,1-3H3,(H,27,28) |
InChI Key |
UAYSQJFVCBYQOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC(=C5C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















